molecular formula C10H15N3 B13063503 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13063503
M. Wt: 177.25 g/mol
InChI Key: IDYDWSQGTZNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a cyclopropyl substituent at position 7 and a methyl group at position 2. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-7-6-13-5-4-9(8-2-3-8)12-10(13)11-7/h6,8-9H,2-5H2,1H3,(H,11,12)

InChI Key

IDYDWSQGTZNSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 7-cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine span various fields of research:

Medicinal Chemistry

The compound has been investigated for its potential in treating various diseases due to its ability to interact with biological targets. Studies have shown that it can effectively bind to specific enzymes or receptors, inhibiting their activity or modulating critical signaling pathways. Notable applications include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in cancer progression and other diseases.
  • Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, which could lead to advancements in neuropharmacology.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes and affinities of this compound with various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level and can guide the development of more potent derivatives.

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. It was found to inhibit the growth of specific cancer cell lines through targeted enzyme inhibition.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the modulation of neurotransmitter receptors by this compound. The findings indicated potential therapeutic benefits in treating neurological disorders.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituent type, position, and molecular weight. A comparative analysis is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (Target) 7-cyclopropyl, 2-methyl Likely C₁₁H₁₇N₃ ~191.27 (inferred) Compact cyclopropyl group enhances metabolic stability; methyl improves lipophilicity.
7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 7-(1-methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Methylcyclopropyl increases steric bulk; reduced solubility vs. cyclopropyl.
2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-methyl, 7-(1-methylcyclopropyl) C₁₁H₁₇N₃ 191.27 Dual methyl groups may hinder ring flexibility; higher molecular weight vs. target.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-phenyl C₁₂H₁₄ClN₃ 251.71 Aromatic phenyl enhances π-π interactions; hydrochloride salt improves aqueous solubility.
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Positional isomerism alters electronic distribution; potential for divergent biological activity.

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopropyl and methyl groups likely confer moderate lipophilicity, intermediate between the hydrophobic 1-methylcyclopropyl (logP ~2.5) and hydrophilic hydrochloride salts (e.g., 2-phenyl analogue) .
  • Solubility: Hydrochloride salts (e.g., 2-phenyl analogue) exhibit higher aqueous solubility, whereas non-ionic analogues (e.g., 7-(1-methylcyclopropyl)) may require formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.